molecular formula C5H2ClN3 B154651 2-Chloropyrimidine-5-carbonitrile CAS No. 1753-50-0

2-Chloropyrimidine-5-carbonitrile

Cat. No. B154651
CAS RN: 1753-50-0
M. Wt: 139.54 g/mol
InChI Key: FXQSUQZXESNFNH-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbonitrile is a compound with the molecular formula C5H2ClN3 . It is involved in the synthesis of novel derivatives for various applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-5-carbonitrile, involves numerous methods . One method involves the nucleophilic displacement of chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position .


Molecular Structure Analysis

The molecular weight of 2-Chloropyrimidine-5-carbonitrile is 139.54 g/mol . Its IUPAC name is 2-chloro-5-pyrimidinecarbonitrile . The InChI code is 1S/C5H2ClN3/c6-5-8-2-4 (1-7)3-9-5/h2-3H .


Chemical Reactions Analysis

2-Chloropyrimidine-5-carbonitrile can undergo various reactions to yield different derivatives . For instance, it can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio, 4-arylamino, and 4-piperazino derivatives .


Physical And Chemical Properties Analysis

2-Chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 140-142°C . Its XLogP3-AA value is 0.9, indicating its lipophilicity .

Safety and Hazards

2-Chloropyrimidine-5-carbonitrile is considered hazardous . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

properties

IUPAC Name

2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSUQZXESNFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614368
Record name 2-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-5-carbonitrile

CAS RN

1753-50-0
Record name 2-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinecarbonitrile
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Synthesis routes and methods

Procedure details

(Prepared according to: Organic Synthesis, Vol 4, p. 182.) In a 3-necked, round-bottom flask is placed 5.4 mL of concentrated HCl (65 mmol). The solution is cooled to 0° C. and 2-amino-5-cyanopyrimidine (515 mg, 4.28 mmol) is added portion wise with stirring until a homogeneous solution is obtained. The solution is then cooled to −15° C. A 100 mL addition funnel is fitted to the flask and a cold solution of NaNO2 (592 mg, 8.6 mmol) in 5 ml of water is then added dropwise with stirring over period of 20 min. (The temperature is kept at −15 to −10° C.) The solution is stirred an additional hour and the temperature is allowed to rise to −5. At this point, the mixture is carefully neutralized to about pH 7 with a 30% solution of NaOH, taking care that the temperature does not rise above 0° C. The solution is extracted with EtOAc (3×20 ml), dried over MgSO4, filtered and evaporated to give a yellow solid (159 mg, 21.3% yield).
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Name
Quantity
592 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
21.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-Chloropyrimidine-5-carbonitrile?

A1: While a full spectroscopic analysis is not available in the provided research, [, ] 2-Chloropyrimidine-5-carbonitrile serves as a precursor for synthesizing 5-cyanocytosine. [] This suggests a structure containing a pyrimidine ring with a chlorine atom at the 2nd position and a nitrile group at the 5th position. Further spectroscopic characterization, including Raman and infrared spectra analysis, has been conducted on the related compound 4-Amino-2-chloropyrimidine-5-carbonitrile. [] This data can offer insights into the vibrational modes and structural features of the pyrimidine ring system with similar substituents.

Q2: How is 2-Chloropyrimidine-5-carbonitrile used in the synthesis of pyrimidinium hexafluoridosilicate salts?

A2: 2-Chloropyrimidine-5-carbonitrile is reacted with hydrofluoric acid and silicon dioxide to produce (5-cyanocytosinium)₂[SiF₆], a pyrimidinium hexafluoridosilicate salt. [] This suggests that the chlorine atom in 2-Chloropyrimidine-5-carbonitrile is replaced by an amino group during the reaction, leading to the formation of 5-cyanocytosine. The 5-cyanocytosine then acts as a cation, interacting with the hexafluoridosilicate anion ([SiF₆]²⁻) through N‒H···F hydrogen bonds to form the final salt. []

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